molecular formula C12H8N2O3 B2855693 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 207564-99-6

5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione

Cat. No. B2855693
CAS RN: 207564-99-6
M. Wt: 228.207
InChI Key: SAWLDYRYYCCJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Synthesis Analysis

The synthesis of 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones . The azomethines were obtained by refluxing the acetamide for 10 hours with an equimolar amount of the corresponding aldehyde in 1-BuOH .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione is similar to that of isoquinoline, a benzopyridine composed of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones .

Scientific Research Applications

One-Pot Synthesis Methodology

The compound is utilized in one-pot synthesis methodologies, which are leading atom-economical approaches for various chemical transformations. This process avoids the separation process at each step, thus reducing the time of reaction, saving chemical resources, and ensuring a high atom economy .

Biological Activity

Benzo[de]isoquinoline-1,3-diones, including our compound of interest, are important heterocyclic compounds with versatile biological profiles. They have been reported to exhibit a wide spectrum of biological activity, which makes them valuable in pharmaceutical and agrochemical industries .

Chemosensor Systems

Derivatives of benzo[de]isoquinoline-1,3-dione systems containing an amino group have been synthesized and show high chemosensor selectivity in the determination of anions. This application is significant in the development of new chemosensor systems .

Organic Synthesis

The compound is involved in the synthesis of various heterocyclic compounds. It serves as a significant heterocyclic template that has gained considerable interest due to its long history of use in organic synthesis .

Photoinitiating Systems

Different derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione bearing nitro- or amino- substituents have been prepared and incorporated into photoinitiating systems. These systems are used in conjunction with other compounds like iodonium salt, N-vinylcarbazole, and triazines .

Green Chemistry

The compound is part of research aiming to find simple, mild, green, and efficient synthetic methods. This aligns with the principles of green chemistry, which seeks to reduce or eliminate the use and generation of hazardous substances .

Future Directions

The future directions for research on 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione could involve further exploration of its use in chemosensor systems . Additionally, its potential for further functionalization could be explored, as this could lead to the creation of new compounds with potentially useful properties .

properties

IUPAC Name

5-amino-2-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14(17)11(8)15/h1-5,17H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWLDYRYYCCJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Synthesis routes and methods

Procedure details

A solution of compound 5-amino-2-tert-butyldimethylsilyoxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline (0.8 g, 2.3 mmol, from Example B) in 2% HCl in ethanol (50 mL) was stirred at room temperature for 1 hour. The solid which formed was filtered and dried, to give 0.4 g of the title compound, mp 288-294° C. (dec).
Name
5-amino-2-tert-butyldimethylsilyoxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.